molecular formula C21H21BrO2 B5034449 2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one

2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one

Cat. No.: B5034449
M. Wt: 385.3 g/mol
InChI Key: LHRYLAMXYHUNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is an organic compound with the molecular formula C21H21BrO. It is a derivative of cyclohexanone, featuring a bromophenyl group and a phenylpropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization using cyclohexanone under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrO2/c22-17-12-10-16(11-13-17)21(24)14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRYLAMXYHUNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Reactant of Route 4
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Reactant of Route 5
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Reactant of Route 6
2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one

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